SCH-202676

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

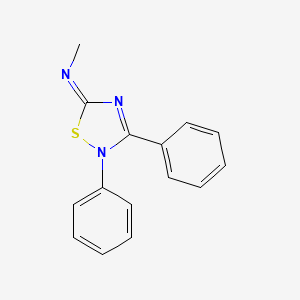

SCH-202676 is a complex organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a methanamine group attached to a thiadiazole ring, which is further substituted with two phenyl groups. The unique structure of this compound makes it of interest in various fields of scientific research.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of SCH-202676 typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a hydrazine derivative with a thiocarbonyl compound, followed by the introduction of the methanamine group. The reaction conditions often require the use of solvents such as ethanol or acetonitrile and may be catalyzed by acids or bases to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

化学反应分析

Chemical Decomposition in Reducing Environments

SCH-202676 undergoes decomposition when exposed to reducing agents such as dithiothreitol (DTT) or biological tissues like brain homogenates . Structural analysis via nuclear magnetic resonance (NMR) revealed that this decomposition involves the breakdown of the thiadiazole ring, yielding products such as benzaldehyde and thiourea derivatives . The reaction with DTT follows:

SCH 202676+DTT→Benzaldehyde+Thiourea derivatives+Other byproducts

This instability in reducing environments complicates its pharmacological characterization, as decomposed products may contribute to nonspecific effects in assays .

Impact on Radioligand Binding Assays

This compound’s chemical reactivity influences its interactions with GPCRs in functional assays:

Table 1: Effects of this compound on [35S]GTPγS Binding in Rat Forebrain Membranes

| Condition | Nonspecific Binding (% of Total Radioactivity) |

|---|---|

| Control (No this compound) | 0.3% |

| This compound (10 µM) | 10% |

Receptor-Specific Modulation and Stability

This compound modulates adenosine receptors but not P2Y1 receptors, with divergent effects on ligand dissociation kinetics:

Table 2: Dissociation Rates of Radioligands in the Presence of 10 µM this compound

| Radioligand | Receptor | Dissociation Rate (Control) | Dissociation Rate (+ this compound) |

|---|---|---|---|

| [3H]DPCPX | Adenosine A1 | 0.136 ± 0.016 | 0.040 ± 0.008* |

| [3H]ZM241385 | Adenosine A2A | 0.419 ± 0.031 | 1.80 ± 0.11* |

| [125I]I-AB-MECA | Adenosine A3 | 0.028 ± 0.005 | 0.046 ± 0.004* |

*Data expressed as mean ± SEM; p < 0.05 vs. control .

This compound accelerated agonist dissociation at adenosine A3 receptors but slowed antagonist dissociation at A1 receptors . These effects were absent in reducing environments (e.g., with DTT), further supporting its susceptibility to chemical breakdown .

Structural Insights from NMR Spectroscopy

1H-NMR analysis of this compound treated with DTT confirmed the formation of decomposition products, including benzaldehyde (δ 9.8 ppm, singlet) and thiourea derivatives (δ 7.2–7.5 ppm, multiplet) . This structural instability aligns with its reduced efficacy in assays containing thiol-reducing agents .

Critical Considerations for Experimental Use

-

Reducing Agents : this compound’s activity is highly dependent on assay conditions. Including 1 mM DTT mitigates nonspecific binding artifacts .

-

Concentration Range : Effective concentrations are narrow (0.5–10 µM), beyond which decomposition dominates .

-

Receptor Specificity : Effects vary across receptor subtypes, necessitating controlled validation for each target .

This compound’s chemical reactivity and instability under reducing conditions underscore the importance of careful experimental design in GPCR studies. Its dual role as an allosteric modulator and chemically labile compound highlights the interplay between molecular structure and pharmacological activity.

科学研究应用

Key Research Findings

- Allosteric Modulation : SCH-202676 has been shown to inhibit both agonist and antagonist binding to various GPCRs. It affects radioligand binding to receptors such as the human mu-, delta-, and kappa-opioid receptors, alpha- and beta-adrenergic receptors, muscarinic M1 and M2 receptors, and dopaminergic D1 and D2 receptors. The compound operates by interacting with a structural motif common across these receptors .

- Inhibition of Adenosine Receptors : The compound has been demonstrated to inhibit radioligand binding to adenosine A1, A2A, and A3 receptors with IC50 values ranging from 0.5 to 0.8 µM. This inhibition also affects the dissociation kinetics of these receptors .

- Purinergic Receptor Interaction : Research indicates that this compound can inhibit ATP-induced Na+-K+ pump activity mediated via the P2Y1 receptor in depolarized skeletal muscle tissues . This suggests potential implications for muscle physiology and pharmacology.

Table 1: Effects of this compound on Receptor Activity

| Receptor Type | Agonist | Control EC50 (log) | Emax (%) | This compound EC50 (log) | Emax (%) |

|---|---|---|---|---|---|

| Muscarinic M2/M4 | CCh | -5.1±0.1 | 169±4 | -5.0±0.1 | 168±4 |

| Adenosine A1 | 2ClAdo | -6.5±0.1 | 229±6 | -6.5±0.3 | 238±16 |

| Cannabinoid CB1 | CP55940 | -7.0±0.1 | 197±4 | -6.9±0.1 | 199±5 |

| Lysophosphatidic Acid LPA1 | LPA | -5.5±0.5 | 125±7 | -5.9±0.5 | 120±5 |

This table summarizes the effects of this compound on various GPCRs under controlled conditions compared to those treated with the compound.

Implications for Future Research

The unique properties of this compound as an allosteric modulator highlight its potential applications in pharmacological research aimed at developing new therapeutic agents targeting GPCRs. Its ability to selectively modulate receptor activity without directly affecting G protein signaling opens avenues for investigating receptor dynamics in various physiological contexts.

作用机制

The mechanism of action of SCH-202676 involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes, depending on the specific application.

相似化合物的比较

SCH-202676 can be compared with other thiadiazole derivatives, such as:

2,3-Diphenyl-1,2,4-thiadiazole: Lacks the methanamine group, leading to different chemical and biological properties.

N-Methyl-2,3-diphenyl-1,2,4-thiadiazol-5(2H)-imine: Similar structure but with a different substituent on the nitrogen atom.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other thiadiazole derivatives.

属性

分子式 |

C15H13N3S |

|---|---|

分子量 |

267.4 g/mol |

IUPAC 名称 |

N-methyl-2,3-diphenyl-1,2,4-thiadiazol-5-imine |

InChI |

InChI=1S/C15H13N3S/c1-16-15-17-14(12-8-4-2-5-9-12)18(19-15)13-10-6-3-7-11-13/h2-11H,1H3 |

InChI 键 |

FFUBTEITUNMMOK-UHFFFAOYSA-N |

规范 SMILES |

CN=C1N=C(N(S1)C2=CC=CC=C2)C3=CC=CC=C3 |

同义词 |

N-(2,3-diphenyl-1,2,4-thiadiazol-5-(2H)-ylidene)methanamine SCH-202676 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。